N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide typically involves the reaction of hexafluoroisopropanol with 2-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional properties.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated compound with distinct chemical behavior.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide stands out due to its specific combination of fluorinated groups and aromatic amine, providing unique reactivity and stability compared to other fluorinated compounds .
Properties
Molecular Formula |
C13H13F7N2O |
---|---|
Molecular Weight |
346.24 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H13F7N2O/c1-7(2)10(23)22-11(12(15,16)17,13(18,19)20)21-9-6-4-3-5-8(9)14/h3-7,21H,1-2H3,(H,22,23) |
InChI Key |
VCYLQBAHYUYXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1F |
Origin of Product |
United States |
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